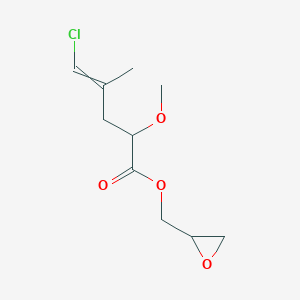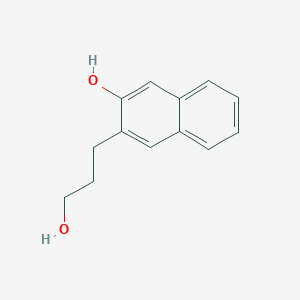![molecular formula C17H26N2O2 B14394829 Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- CAS No. 89784-07-6](/img/structure/B14394829.png)
Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4,4’-bicyclo[331]nona-2,6-diene-2,6-diylbis- is a complex organic compound that features a unique bicyclic structureThe bicyclo[3.3.1]nonane framework is a common motif in many natural and biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- involves several steps. One common method includes the structural analysis of bicyclo[3.3.1]nona-2,6-dienes, where new C(2)-symmetric chiral diene ligands are designed and synthesized . These chiral ligands readily bind to rhodium (I) and act as effective catalysts for various reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of advanced organic synthesis techniques and catalysts to achieve the desired structure and functionality.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the rhodium complexes obtained from the synthesis act as effective catalysts for 1,4-addition reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the asymmetric hydrogenation of dehydroamino esters using the cationic Rh complex of (S,S)-bicyclonona-2,6-diene .
Applications De Recherche Scientifique
Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the rhodium complexes formed with this compound act as catalysts in asymmetric hydrogenation reactions, enhancing the enantioselectivity of the products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile: This compound shares a similar bicyclic structure and is studied for its chiroptical properties.
3,7-Disubstituted bicyclo[3.3.1]nona-2,6-dienes: These compounds are used as chiral ligands in various catalytic reactions.
Uniqueness
Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- is unique due to its specific structural features and the ability to form highly selective and efficient catalytic complexes. Its applications in asymmetric synthesis and potential therapeutic uses further distinguish it from other similar compounds.
Propriétés
Numéro CAS |
89784-07-6 |
|---|---|
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4-(6-morpholin-4-yl-2-bicyclo[3.3.1]nona-2,6-dienyl)morpholine |
InChI |
InChI=1S/C17H26N2O2/c1-3-16(18-5-9-20-10-6-18)15-2-4-17(14(1)13-15)19-7-11-21-12-8-19/h3-4,14-15H,1-2,5-13H2 |
Clé InChI |
PIWGRPAEGFIMHX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CCC3CC2CC=C3N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


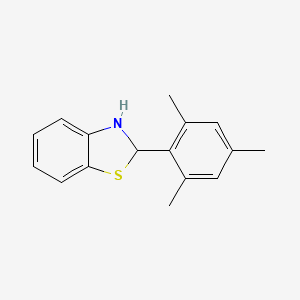

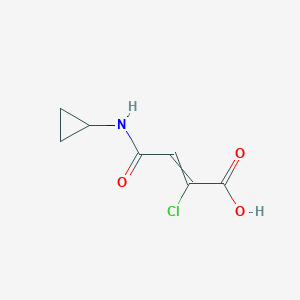
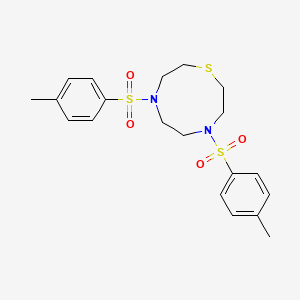
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
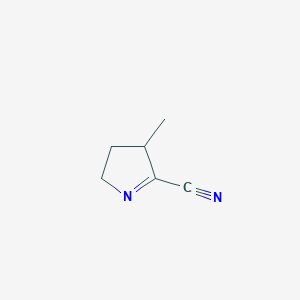
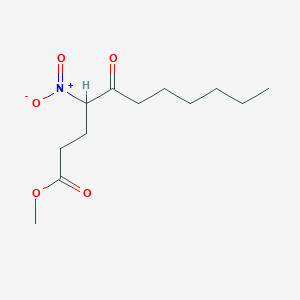

![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)


![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
